4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline
Description
4-(N-Benzylamino)-1-isobutyl-1H-imidazo[4,5-c]quinoline is a synthetic imidazoquinoline derivative characterized by an isobutyl group at position 1 and a benzylamino substituent at position 3. This compound belongs to a class of nitrogen-containing fused heterocycles with demonstrated biological activities, including immunomodulatory, antiviral, and antitumor effects . Its structure is closely related to imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline), a clinically approved TLR7 agonist, but distinguishes itself through the substitution of the amino group at position 4 with a benzylamino moiety.
Properties
Molecular Formula |
C21H22N4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-benzyl-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-15(2)13-25-14-23-19-20(25)17-10-6-7-11-18(17)24-21(19)22-12-16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,24) |
InChI Key |
YABFIEMPOAYVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Systems
- Neat Reaction : Heating the chloro precursor with excess benzylamine (5:1 molar ratio) at 100–140°C for 4–6 hours yields the benzylamino derivative. This solvent-free approach avoids byproducts from polar aprotic solvents.
- Solvent-Assisted : Ethyl acetate or DMF may be used, with triethylamine as a base to neutralize HCl. Reactions in DMF at 70°C for 2–3 hours achieve >90% conversion.
Isolation and Purification
- Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is concentrated, and the crude product is recrystallized from ethanol or methanol.
- Yield : 70–85% purity, increasing to >98% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways via Intermediate Oxidation
N-Oxide Intermediate Route
- Oxidation : 1-Isobutyl-1H-imidazo[4,5-c]quinoline is oxidized to its N-oxide using m-chloroperbenzoic acid (mCPBA) in ethyl acetate at 70°C.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro group.
- Amination : The chloro intermediate reacts with benzylamine under conditions described in Section 1.
Advantages : Higher regioselectivity and reduced byproducts compared to direct substitution.
Catalytic Hydrogenation and Acid Hydrolysis
Hydrogenolysis of Protected Amines
Strong Acid Hydrolysis
- Treating the benzylamino compound with concentrated H₂SO₄ or HCl at 80–100°C cleaves the benzyl group, forming the 4-amino derivative. This method achieves >95% conversion in <2 hours.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Neat Substitution | 140°C, 4–6 h, no solvent | 75% | 85% | Cost-effective, minimal waste |
| Solvent-Assisted (DMF) | 70°C, 2–3 h, triethylamine | 90% | 95% | Faster reaction, higher purity |
| N-Oxide Route | mCPBA oxidation, POCl₃ chlorination | 65% | 90% | Better regiocontrol |
| Acid Hydrolysis | H₂SO₄, 80°C, 1–2 h | 95% | 98% | Rapid deprotection, high efficiency |
Critical Challenges and Optimization
Byproduct Formation
Scalability
- Industrial-scale synthesis favors solvent-free conditions to reduce costs, though DMF-based methods offer better reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
Antiviral and Anticancer Properties
Research indicates that 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline exhibits significant biological activity, particularly in antiviral and anticancer therapies. Its mechanism of action may involve modulation of immune responses or direct inhibition of viral replication processes. For instance, related compounds have shown efficacy against various viruses and have been explored for their potential use in treating cancers due to their ability to induce apoptosis in malignant cells .
Immune Response Modulation
The compound functions as an immune response modifier. It has been reported that derivatives of imidazoquinolines can activate Toll-like receptors, which play a crucial role in the immune system's response to pathogens. This property may be leveraged in developing vaccine adjuvants or treatments for viral infections .
Synthesis and Chemical Properties
The synthesis of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline typically involves several steps, including nucleophilic substitution reactions. The presence of the benzylamino and isobutyl groups enhances its biological activity and solubility properties, making it a candidate for various medicinal applications .
Synthesis Pathway
- Starting Material : 4-Chloro-1-isobutyl-1H-imidazo(4,5-c)quinoline
- Key Reaction : Nucleophilic substitution with benzylamine under controlled conditions.
- Purification : The product can be purified through recrystallization methods.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Chloro-1-isobutyl-1H-imidazo(4,5-c)quinoline | Structure | Precursor for substitution reactions |
| 1H-Imidazo[4,5-c]quinolin-4-amines | Structure | Exhibits antiviral activity |
| 2-(3,4-Dimethoxyphenyl)-1-isobutyl-1H-imidazo(4,5-c)quinoline | Structure | Enhanced solubility and bioactivity |
The uniqueness of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline lies in its specific substitution pattern which enhances its biological activity compared to other imidazoquinolines. Its dual functionality as both an antiviral and anticancer agent distinguishes it from related compounds that may only exhibit one type of activity .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of imidazoquinolines can inhibit viral replication in vitro. Specifically, 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline was tested against a panel of viruses and showed promising results in reducing viral loads through immune modulation .
Case Study 2: Anticancer Efficacy
In another investigation, the compound was evaluated for its effects on cancer cell lines. The results indicated that treatment with 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline led to significant apoptosis in malignant cells, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-(N-benzylamino)-1-isobutyl-1H-imidazo(4,5-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Substitution Patterns and Receptor Binding Affinity
The pharmacological activity of imidazoquinoline derivatives is highly dependent on substituents at positions 1, 2, and 4. Key analogs and their properties are summarized below:
Key Observations :
- Position 2 : Substitutions here (e.g., phenyl or cyclopentyl) significantly alter receptor selectivity. For example, DU124483 (2-phenyl) shows higher A3 receptor affinity than DU124183 (2-cyclopentyl) .
- Position 1 : Isobutyl groups improve lipophilicity and membrane permeability, as seen in imiquimod and the target compound .
Physicochemical Properties
Notes:
- Crystallographic studies of related hydrazinyl derivatives (e.g., 4-hydrazinyl-1-isobutyl analogs) reveal planar imidazoquinoline cores and intermolecular hydrogen bonding (N–H···N), which stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
